Tris(4-ethylphenyl)alumane
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Overview
Description
Tris(4-ethylphenyl)alumane: is an organoaluminum compound characterized by the presence of three 4-ethylphenyl groups attached to an aluminum atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-ethylphenyl)alumane can be synthesized through the reaction of aluminum trichloride with 4-ethylphenylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
AlCl3+3C6H4(C2H5)MgBr→Al(C6H4(C2H5))3+3MgBrCl
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Tris(4-ethylphenyl)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different organoaluminum species.
Substitution: The 4-ethylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products:
Oxidation: Aluminum oxides and substituted phenyl derivatives.
Reduction: Various organoaluminum compounds.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Chemistry: Tris(4-ethylphenyl)alumane is used as a precursor in the synthesis of other organoaluminum compounds. It is also employed in catalytic processes, including polymerization reactions.
Biology: The compound’s potential biological applications are being explored, particularly in the development of new materials for biomedical applications.
Medicine: Research is ongoing to investigate the compound’s potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism by which tris(4-ethylphenyl)alumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- Tris(4-methylphenyl)alumane
- Tris(4-tert-butylphenyl)alumane
- Tris(4-chlorophenyl)alumane
Comparison: Tris(4-ethylphenyl)alumane is unique due to the presence of ethyl groups, which influence its reactivity and steric properties. Compared to tris(4-methylphenyl)alumane, the ethyl groups provide greater steric hindrance, affecting the compound’s behavior in catalytic processes. Tris(4-tert-butylphenyl)alumane, with its bulkier tert-butyl groups, exhibits different reactivity patterns. Tris(4-chlorophenyl)alumane, on the other hand, has electron-withdrawing chlorine substituents, which significantly alter its electronic properties.
Properties
CAS No. |
114284-69-4 |
---|---|
Molecular Formula |
C24H27Al |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
tris(4-ethylphenyl)alumane |
InChI |
InChI=1S/3C8H9.Al/c3*1-2-8-6-4-3-5-7-8;/h3*4-7H,2H2,1H3; |
InChI Key |
UAIZDKODLPMUSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)[Al](C2=CC=C(C=C2)CC)C3=CC=C(C=C3)CC |
Origin of Product |
United States |
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